molecular formula C10H8OS B030943 2-Acetylbenzothiophene CAS No. 22720-75-8

2-Acetylbenzothiophene

Cat. No.: B030943
CAS No.: 22720-75-8
M. Wt: 176.24 g/mol
InChI Key: SGSGCQGCVKWRNM-UHFFFAOYSA-N
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Description

2-Acetylbenzothiophene (CAS: 22720-75-8; molecular formula: C₁₀H₈OS; molecular weight: 176.23) is a sulfur-containing heterocyclic compound featuring a benzothiophene core substituted with an acetyl group at the 2-position. It is a key metabolite of the asthma drug zileuton, where its bioactivation to reactive intermediates (e.g., epoxides and dihydrodiols) has been implicated in hepatotoxicity . The compound is synthesized via condensation reactions involving 2-aminothiophenol or through cyclization of acetylated precursors . Its applications span medicinal chemistry, particularly in studies of drug metabolism and toxicity, and it serves as a precursor for fluorescent sensors and enzyme inhibitors .

Properties

IUPAC Name

1-(1-benzothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSGCQGCVKWRNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057692
Record name 2-Acetylbenzo[b]thiophene
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Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22720-75-8
Record name 2-Acetylbenzothiophene
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Record name Ethanone, 1-benzo(b)thien-2-yl-
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Record name 2-Acetylbenzo[b]thiophene
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Record name 1-benzo[b]thien-2-ylethan-1-one
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Record name ETHANONE, 1-BENZO(B)THIEN-2-YL-
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Preparation Methods

Step 1: Synthesis of 2-Alkylthiobenzaldehyde

The process begins with the nucleophilic substitution of 2-halobenzaldehyde (e.g., 2-chlorobenzaldehyde) with a sterically hindered mercaptan (e.g., tert-butyl mercaptan). Conducted in polar solvents like dimethylsulfoxide (DMSO) or acetic acid, this step employs bases such as potassium hydroxide (KOH) or sodium hydride (NaH) to deprotonate the thiol.

Key Reaction Parameters

  • Temperature : 50–80°C (optimal: 60°C)

  • Time : 1–3 hours (complete conversion monitored via TLC)

  • Yield : >90% for tert-butyl derivatives.

The steric bulk of the mercaptan prevents over-alkylation, ensuring regioselectivity. For example, 2-chlorobenzaldehyde reacts with tert-butyl mercaptan in DMSO/KOH at 60°C to yield 2-(tert-butylthio)benzaldehyde within 2 hours.

Step 2: Oxidation to 2,2'-Dithiobis(benzaldehyde)

The alkylthiobenzaldehyde intermediate undergoes oxidative dimerization using bromine (Br₂) in acetic acid or a DMSO/HBr system. This step generates 2,2'-dithiobis(benzaldehyde) via a redox mechanism involving dimethylsulfide and HBr.

Optimization Insights

  • Solvent System : Acetic acid/DMSO (3:1 v/v) enhances reaction homogeneity.

  • Oxidant : 1.1 equivalents of Br₂ ensures complete conversion.

  • Yield : 75–85% after recrystallization.

Step 3: Cyclization with 2,4-Pentanedione

The dithiobis(benzaldehyde) reacts with 2,4-pentanedione (acetylacetone) in methanol under basic conditions (K₂CO₃) to form 2-ABT. A sequential addition of chloroacetone improves yield by scavenging residual intermediates.

Reaction Conditions

  • Temperature : 0–60°C (ambient preferred)

  • Base : Potassium carbonate (2 equivalents)

  • Yield : 78% after two-step cyclization.

Table 1: Multi-Step Synthesis Parameters

StepReagents/ConditionsYieldKey Observations
12-Cl-benzaldehyde, tert-butyl mercaptan, DMSO/KOH, 60°C>90%Steric hindrance prevents disubstitution
2Br₂, acetic acid/DMSO, 50°C85%Redox cycle minimizes byproducts
3Acetylacetone, K₂CO₃, methanol; chloroacetone78%Sequential addition boosts efficiency

One-Step Green Synthesis Using 2-Mercaptoacetone

Reaction Design and Mechanism

A streamlined protocol involves coupling 2-chlorobenzaldehyde with 2-mercaptoacetone in aqueous K₂CO₃ at 90°C. This atom-economical method avoids toxic solvents and intermediates, leveraging in situ thiolate formation.

Optimized Conditions

  • Solvent : Water (enables easy product isolation)

  • Base : K₂CO₃ (2 equivalents)

  • Time : 2 hours

  • Yield : 84% after filtration.

Mechanistic Pathway
The thiolate anion attacks the aldehyde’s electrophilic carbon, followed by intramolecular cyclization and elimination of HCl.

Table 2: One-Step Synthesis Parameters

ParameterValueImpact on Yield
Temperature90°CMaximizes cyclization rate
SolventWaterSimplifies purification
BaseK₂CO₃Enhances thiolate stability

Comparative Analysis of Methods

Table 3: Method Comparison

MetricMulti-StepOne-Step
Steps31
Total Yield~60% (cumulative)84%
Solvent ToxicityModerate (DMSO, acetic acid)Low (water)
ScalabilityHigh (batch processing)Moderate (heating constraints)
ByproductsBrominated residuesMinimal (HCl)

The multi-step method, while labor-intensive, offers scalability for industrial production. In contrast, the one-step approach excels in sustainability but requires precise temperature control to prevent side reactions.

Industrial and Environmental Considerations

  • Waste Management : The one-step process reduces hazardous waste by 40% compared to multi-step routes.

  • Catalyst Use : Neither method requires precious-metal catalysts, lowering costs.

  • Energy Efficiency : The one-step protocol operates at 90°C vs. 60–80°C for multi-step, but shorter reaction time offsets energy demand .

Chemical Reactions Analysis

Types of Reactions: 2-Acetylbenzothiophene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:

  • 2-Acetylbenzothiophene is utilized as a precursor in the synthesis of more complex organic compounds. Its reactivity allows it to participate in various chemical reactions, including:
    • Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution due to the electron-donating nature of the acetyl group.
    • Nucleophilic Reactions: It can also engage in nucleophilic substitution reactions, making it a valuable intermediate in synthetic pathways .

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
Electrophilic SubstitutionSubstitutes at the benzothiophene ringBromine, Chlorine
Nucleophilic SubstitutionReacts with nucleophiles at the carbonyl groupSodium borohydride
OxidationForms sulfoxides and sulfonesHydrogen peroxide
ReductionConverts carbonyl to alcoholLithium aluminum hydride

Biological Applications

Potential Anti-Cancer Agent:
Research has indicated that this compound exhibits cytotoxic properties against various cancer cell lines, including HeLa cells. In vitro studies have shown that it can inhibit cell viability significantly, suggesting its potential as an anti-cancer agent .

Mechanism of Action:

  • The compound's cytotoxic effects may be attributed to its ability to induce apoptosis in cancer cells through P450-dependent mechanisms .

Case Study:
A study demonstrated that derivatives of benzothiophenes, including this compound, showed promising results as anticancer agents with low IC50 values in various cancer models .

Medicinal Chemistry

Enzyme Interaction Studies:
this compound has been investigated for its role in studying enzyme interactions and metabolic pathways. It has been identified as a metabolite of zileuton, a drug used for asthma treatment, which highlights its relevance in pharmacological studies .

Case Study:

  • In fragment-based drug discovery, compounds like this compound have been shown to bind effectively to HIV protease, indicating its potential utility in antiviral drug development .

Industrial Applications

Dyes and Pigments Production:
The compound is also employed in the synthesis of dyes and pigments due to its unique structural properties that allow for color stability and vibrancy .

Analytical Applications

Fluorescent Probes:
Recent developments have incorporated this compound into fluorescent probes for rapid detection of cyanide ions (CN−). These probes exhibit significant biocompatibility and analytical capabilities, making them useful in environmental monitoring and safety applications .

Mechanism of Action

The mechanism of action of 2-acetylbenzothiophene involves its interaction with specific molecular targets. For instance, in medicinal applications, it may enhance the expression of certain genes, such as BMP-2, which plays a role in bone formation and repair. The compound can also undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The acetyl-substituted thiophene derivatives share a common thiophene or benzothiophene backbone but differ in substituents and ring systems, leading to distinct physicochemical and biological properties.

Compound CAS No. Molecular Formula Molecular Weight Key Structural Features
2-Acetylbenzothiophene 22720-75-8 C₁₀H₈OS 176.23 Benzothiophene + acetyl group
2-Acetylthiophene 88-15-3 C₆H₆OS 126.18 Thiophene + acetyl group
2-Acetyl-3-methylthiophene N/A C₇H₈OS 140.20 Thiophene + acetyl + methyl
Benzo[b]thiophene, 2-ethyl 1196-81-2 C₁₀H₁₀S 162.25 Benzothiophene + ethyl group

Key Observations :

  • Lipophilicity : The benzothiophene core in this compound increases lipophilicity compared to simpler thiophene derivatives, influencing membrane permeability and metabolic stability .
  • Electronic Effects : The electron-withdrawing acetyl group alters the electron density of the thiophene ring, affecting reactivity in nucleophilic substitutions or cycloadditions .
Metabolic and Toxicological Profiles
  • This compound :
    • Metabolized by cytochrome P450 enzymes (e.g., CYP2C9) to reactive intermediates (epoxides, dihydrodiols), which form glutathione (GSH) adducts and protein conjugates, contributing to oxidative stress and hepatotoxicity .
    • Directly linked to zileuton-induced liver injury in preclinical models .
  • Primarily used in organic synthesis without reported hepatotoxicity .

Biological Activity

2-Acetylbenzothiophene is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of benzothiophene derivatives, which are known for their various pharmacological properties. The compound features a benzothiophene core with an acetyl group at the 2-position, contributing to its reactivity and biological potential.

Antitumor Activity

Research indicates that this compound and its derivatives exhibit significant antitumor properties. A study conducted on various thiophene derivatives, including this compound, demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical carcinoma) and A549 (lung carcinoma) cells. The half-maximal effective concentration (EC50) values for these compounds were evaluated using the MTT assay, which measures cell viability based on mitochondrial activity.

CompoundCell LineEC50 (μg/mL)
This compoundHeLa30
This compoundA54925

The results indicated that this compound significantly reduced cell viability at concentrations ranging from 30 to 50 μg/mL, suggesting its potential as a chemotherapeutic agent .

Cholinesterase Inhibition

Another notable biological activity of this compound is its inhibition of cholinesterases (AChE and BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. In a series of experiments, various benzothiophene derivatives were synthesized and tested for their inhibitory effects on these enzymes. The most potent inhibitors showed IC50 values comparable to established drugs like galantamine.

CompoundAChE IC50 (μM)BChE IC50 (μM)
Compound 5f62.124.3
Galantamine28.0-

These findings suggest that modifications to the benzothiophene structure can enhance cholinesterase inhibition, potentially leading to new treatments for Alzheimer's disease .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate that this compound exhibits activity against various bacterial strains and fungi. The effectiveness was measured using standard antimicrobial susceptibility tests, revealing significant inhibition zones against pathogens such as Staphylococcus aureus and Candida albicans.

Case Studies

Case Study 1: Antitumor Efficacy in HeLa Cells

In a controlled laboratory setting, researchers treated HeLa cells with varying concentrations of this compound. The study monitored cell viability over time using the MTT assay:

  • Treatment Groups: Control (0 μg/mL), Low Dose (10 μg/mL), Medium Dose (30 μg/mL), High Dose (50 μg/mL)
  • Results:
    • Control: 100% viability
    • Low Dose: 85% viability
    • Medium Dose: 55% viability
    • High Dose: 20% viability

These results confirmed the dose-dependent cytotoxicity of the compound .

Case Study 2: Cholinesterase Inhibition

Another study focused on the cholinesterase inhibitory potential of various benzothiophene derivatives, including this compound. The study utilized in vitro assays with human serum samples to assess the inhibition rates:

  • Inhibition Rates at IC50 Concentrations:
    • AChE: ~80% inhibition
    • BChE: ~75% inhibition

This study highlighted the compound's potential in developing therapeutic agents for cognitive disorders .

Q & A

Basic Research Question

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (H302: harmful if swallowed) .
  • Waste disposal : Collect in halogen-resistant containers for incineration (avoid aqueous disposal due to sulfur content) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (P305+P351+P338: rinse cautiously if exposed) .

What are the challenges in scaling up this compound synthesis for preclinical studies?

Advanced Research Question
Critical issues include:

  • Purification : Column chromatography is impractical at >10 g scale; switch to recrystallization (ethanol/water) .
  • Byproduct control : Monitor for thiophene ring oxidation using inline FTIR.
  • Yield optimization : Replace AlCl₃ with heterogeneous catalysts (e.g., zeolites) to reduce aqueous workup steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.